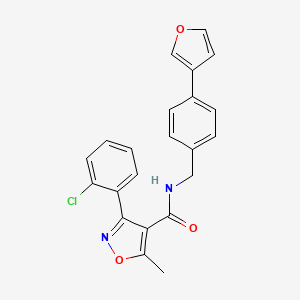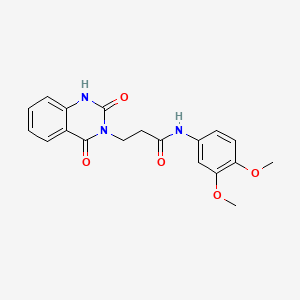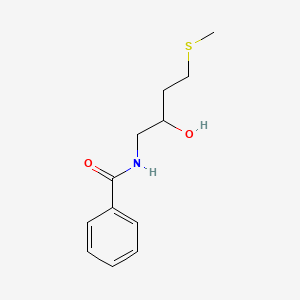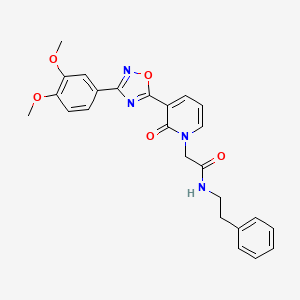
3-(1-(6-methylnicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocycles with a wide range of biological activities. Their synthesis and study have been a significant area of interest in medicinal chemistry due to their pharmacological potential.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions, condensation, and functional group transformations. For example, novel synthetic routes have been explored for creating benzimidazo[2,1-b]quinazolin-1(1H)-ones through piperidine-catalyzed reactions in aqueous media, showcasing the versatility in synthesizing quinazolinone scaffolds (Chen et al., 2016).
Molecular Structure Analysis
The molecular and crystal structures of quinazolinone derivatives can be characterized using techniques like X-ray crystallography. For instance, studies have detailed the crystal structure of quinazolinone compounds, providing insights into their molecular geometry and intermolecular interactions, essential for understanding their chemical reactivity and biological activity (Geesi et al., 2020).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Research on quinazolinone derivatives, including structures similar to the mentioned compound, has shown promising antimicrobial and antifungal properties. For example, novel piperazinyl-quinazoline-4-one analogs were synthesized and evaluated for their in vitro antitubercular, antibacterial, and antifungal activity, with some compounds exhibiting excellent antitubercular activity against Mycobacterium tuberculosis H37Rv (Myangar et al., 2012). Similarly, other studies have synthesized quinazolinone derivatives that showed significant antimicrobial activities against various bacteria and fungi (Vidule, 2011).
Insecticidal Efficacy
Quinazolinone derivatives have also been investigated for their insecticidal efficacy. A study involving the synthesis of novel bis quinazolin-4(3H)-one derivatives and their insecticidal activity demonstrated the potential of these compounds in controlling pest populations (El-Shahawi et al., 2016).
Antioxidant Properties
The antioxidant capabilities of quinazolinone derivatives have been explored, with some compounds showing excellent scavenging capacity against radicals. For instance, synthesized quinazolin derivatives were characterized and evaluated for their potential as antioxidants, demonstrating encouraging results compared to common antioxidants like ascorbic acid (Al-azawi, 2016).
Cytotoxic Activities
Regarding cytotoxic activities, several quinazolinone derivatives have been synthesized and evaluated for their effectiveness against various cancer cell lines. Research in this area has revealed compounds with significant cytotoxicity, offering potential pathways for the development of new anticancer therapies (Cao et al., 2009).
Eigenschaften
IUPAC Name |
3-[1-(6-methylpyridine-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-8-9-15(11-21-14)19(25)23-10-4-5-16(12-23)24-13-22-18-7-3-2-6-17(18)20(24)26/h2-3,6-9,11,13,16H,4-5,10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVDTSHWTPTLMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(6-methylnicotinoyl)piperidin-3-yl)quinazolin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Thiolan-3-yl)amino]propan-1-ol](/img/structure/B2497305.png)


![N-(3-{[2-(2,5-difluorophenyl)-1-(4-methoxyphenyl)-4-oxoazetidin-3-yl]oxy}phenyl)cyclopropanecarboxamide](/img/structure/B2497311.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2497313.png)



![4-[[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole](/img/structure/B2497317.png)

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-N-[2-(morpholin-4-yl)ethyl]-1-benzofuran-3-carboxamide](/img/structure/B2497320.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(4-fluorophenyl)-N-(6-methoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2497325.png)
![8-(Furan-2-carbonyl)-3-(2-phenoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2497327.png)